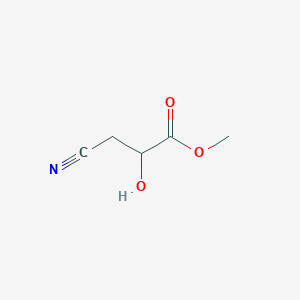

Methyl 3-cyano-2-hydroxypropanoate

説明

Contextual Significance within α-Hydroxy-β-cyano Ester Chemistry

The class of α-hydroxy-β-cyano esters, to which Methyl 3-cyano-2-hydroxypropanoate belongs, represents a unique and highly functionalized group of organic compounds. The presence of a hydroxyl group at the α-position and a cyano group at the β-position to the ester functionality provides multiple reactive sites. This arrangement allows for a diverse range of chemical manipulations, making these compounds valuable intermediates in organic synthesis.

The synthesis of α-hydroxy esters can be achieved through various methods, including the one-pot reaction of masked acyl cyanide (MAC) reagents with aldehydes and alcohols. organic-chemistry.org For instance, the use of a MAC reagent with a tert-butyldimethylsilyl group facilitates the formation of α-siloxy esters. organic-chemistry.org Another approach involves the direct synthesis of α-acetoxy esters from aldehydes and alcohols using a MAC reagent bearing an acetyl group. organic-chemistry.org

The hydrolysis of cyanohydrins, which are structurally related to α-hydroxy-β-cyano esters, provides a pathway to α-hydroxy carboxylic acids. youtube.comyoutube.com This transformation typically involves the acid-catalyzed hydrolysis of the nitrile group. youtube.com

Role as a Precursor in Molecular Construction

The strategic placement of the hydroxyl and cyano functionalities in this compound makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The hydroxyl group can be involved in oxidation reactions or serve as a directing group, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or be involved in various addition reactions.

The general utility of cyano-containing esters in the synthesis of larger molecules is well-documented. For example, (S)-3-cyano-5-methyl-hexanoic acid alkyl esters are key intermediates in the synthesis of certain pharmaceutical compounds. google.com The synthesis of these intermediates, however, has historically involved the use of hazardous reagents like potassium cyanide. google.com

The reactivity of the cyano group in conjunction with the ester allows for the construction of various heterocyclic and carbocyclic systems. The ability to transform both the hydroxyl and cyano groups independently or in a concerted fashion provides chemists with a powerful tool for molecular design and construction.

Structure

3D Structure

特性

IUPAC Name |

methyl 3-cyano-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFERFOWSDQDXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297683 | |

| Record name | Methyl 3-cyano-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15055-76-2 | |

| Record name | Methyl 3-cyano-2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15055-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-cyano-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Cyano 2 Hydroxypropanoate and Analogs

Strategies Involving Directed Hydroxylation of Cyano Esters

The direct hydroxylation of a cyano ester at the α-position presents a straightforward approach to methyl 3-cyano-2-hydroxypropanoate. This typically involves the use of an appropriate oxygen source to introduce the hydroxyl group onto a precursor like methyl 3-cyanopropanoate. While specific literature detailing the direct α-hydroxylation of methyl 3-cyanopropanoate to yield this compound is not extensively documented, general methodologies for the α-hydroxylation of esters can be considered. These methods often employ strong bases to generate an enolate, which then reacts with an electrophilic oxygen source such as molecular oxygen, peroxides, or more sophisticated reagents like N-sulfonyloxaziridines.

The challenge in this approach lies in controlling the reaction conditions to prevent side reactions, such as over-oxidation or self-condensation of the starting material. The presence of the cyano group can also influence the reactivity of the α-position and the stability of the resulting product.

Approaches Incorporating Cyanation into Hydroxy Ester Scaffolds

An alternative and often more controlled strategy involves the introduction of a cyano group into a pre-functionalized hydroxy ester framework. This can be achieved through nucleophilic cyanation reactions or by the transformation of other functional groups on a hydroxypropanoate derivative.

Nucleophilic Cyanation Reactions

Nucleophilic cyanation is a common method for introducing the nitrile functionality. In the context of synthesizing this compound, a suitable starting material would be a methyl 2-hydroxy-3-halopropanoate, such as methyl 2-hydroxy-3-chloropropanoate or methyl 2-hydroxy-3-bromopropanoate. The reaction proceeds via an SN2 displacement of the halide by a cyanide source, typically an alkali metal cyanide like sodium cyanide or potassium cyanide.

The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) being commonly used to dissolve the cyanide salt and promote the nucleophilic attack. The stereochemistry at the C2 position is generally retained during this process, making it a viable route for the synthesis of chiral products if an enantiomerically pure starting material is used.

Table 1: Representative Nucleophilic Cyanation for the Synthesis of β-Hydroxy Nitriles

| Starting Material | Cyanide Source | Solvent | Product | Ref. |

| Cyclic β-hydroxy azides | (Diacetoxyiodo)benzene/Iodine | Not Specified | Highly functionalized nitriles | thieme-connect.com |

| Aldehydes | Trimethylsilyl cyanide (TMSCN) | Not Specified | Cyanohydrins | nih.gov |

This table presents examples of nucleophilic cyanation in related syntheses due to the lack of specific data for the target compound.

Transformations from Precursor Hydroxypropanoate Derivatives

The cyano group can also be introduced by the transformation of other functional groups on a hydroxypropanoate scaffold. For instance, a primary alcohol or an aldehyde functionality at the C3 position of a methyl 2-hydroxypropanoate derivative could be converted to a nitrile. A common two-step sequence involves the oxidation of a primary alcohol to an aldehyde, followed by conversion to the nitrile via an oxime intermediate and subsequent dehydration.

Another potential precursor could be a compound with a leaving group at the C3 position, which can then be displaced by a cyanide nucleophile as described in the previous section.

Chemo-Enzymatic and Asymmetric Synthetic Routes to Chiral Forms

The development of stereoselective methods to access enantiomerically pure forms of this compound and its analogs is of significant interest, as these chiral molecules serve as valuable building blocks in the synthesis of complex natural products and pharmaceuticals. Chemo-enzymatic and asymmetric catalytic approaches have proven to be powerful tools in this regard. nih.gov

Enantioselective Preparation via Catalytic Hydrogenation of Cyano-Substituted Acrylates

Asymmetric hydrogenation of a prochiral α,β-unsaturated precursor, such as methyl 2-cyano-3-hydroxyacrylate or a related derivative, offers a direct route to the chiral product. This method relies on the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral phosphine (B1218219) ligand. The catalyst facilitates the enantioselective addition of hydrogen across the double bond, creating the chiral center at the C2 position with high enantiomeric excess (ee).

Table 2: Examples of Asymmetric Hydrogenation for Chiral Ester Synthesis

| Substrate | Catalyst System | Product | Diastereoselectivity/Enantioselectivity | Ref. |

| 2-Benzamidomethyl-3-oxobutanoate | Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF6) | syn-(2S,3R)-Methyl-2-(benzamidomethyl)-3-hydroxybutanoate | High | rsc.org |

| β-Amino-α-keto esters | Ru(II)-catalyzed asymmetric transfer hydrogenation | anti-β-Amino-α-hydroxy esters | High diastereo- and enantioselectivity | nih.gov |

This table illustrates the application of asymmetric hydrogenation in generating chiral esters with functionalities similar to the target compound.

Stereocontrol in Hydroxylation and Cyanation Steps

Achieving stereocontrol in the synthesis of this compound can also be accomplished by employing stereoselective hydroxylation or cyanation reactions.

Stereoselective Hydroxylation: The asymmetric dihydroxylation of a suitable unsaturated cyano ester using Sharpless asymmetric dihydroxylation (AD) conditions is a potential strategy. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine) to achieve high enantioselectivity in the formation of the diol. Subsequent selective manipulation of the diol could lead to the desired α-hydroxy product.

Stereoselective Cyanation: The enantioselective addition of a cyanide source to an α-keto ester, such as methyl 3-cyano-2-oxopropanoate, represents another viable approach. This can be catalyzed by a chiral Lewis acid or an organocatalyst, which coordinates to the keto ester and directs the nucleophilic attack of the cyanide anion to one face of the carbonyl group, thereby establishing the chiral center at C2. thieme-connect.com

The use of enzymes, such as hydroxynitrile lyases, can also provide excellent stereocontrol in the formation of cyanohydrins from aldehydes or ketones. A chemo-enzymatic cascade could be envisioned where an aldehyde precursor is converted to a chiral cyanohydrin, which is then further elaborated to the target methyl ester. nih.gov

Derivatization from Related Halogenated Cyano-Hydroxypropanoates

The synthesis of this compound and its analogs through the derivatization of related halogenated precursors is a synthetic route that has been explored for similar molecular structures. This approach theoretically involves the nucleophilic substitution of a halogen atom in a precursor molecule, such as a halogenated cyano-hydroxypropanoate, with a different functional group to yield the desired product. However, a comprehensive review of available scientific literature reveals a notable lack of specific examples directly pertaining to the synthesis of this compound via this method.

While the derivatization of halogenated compounds is a fundamental and widely applied strategy in organic synthesis, its application for the direct production of this compound appears to be undocumented in readily accessible research. Searches for this specific transformation have not yielded detailed experimental procedures, reaction schemes, or data on yields and conditions.

In a related context, the synthesis of α-cyano-β-fluoro-α-hydroxyesters has been achieved through the ring-opening fluorination of glycidic gem-cyanoesters. This process, however, represents a different synthetic strategy and does not involve the direct derivatization of a halogenated cyano-hydroxypropanoate.

Reactivity Profiles and Transformative Chemistry of Methyl 3 Cyano 2 Hydroxypropanoate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in methyl 3-cyano-2-hydroxypropanoate is a key site for a variety of chemical modifications, including protection and activation for further synthetic steps.

Esterification and Etherification for Protection and Diversification

The hydroxyl group can be readily converted into esters or ethers. These reactions are often employed to protect the hydroxyl group during subsequent transformations of other parts of the molecule or to introduce new functionalities for diversification.

Esterification: The reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), yields the corresponding esters. This transformation is a standard method for protecting secondary alcohols.

Etherification: The formation of ethers can be achieved under various conditions. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, would yield the corresponding ether. A patent describes a method for the etherification of methyl 3-hydroxypropionate (B73278) using hydriodic acid, which could potentially be adapted. researchgate.netgoogle.com

A summary of typical esterification and etherification reactions is presented in the table below.

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Esterification | Acetyl chloride | Pyridine | Methyl 2-acetoxy-3-cyanopropanoate |

| Etherification | Methyl iodide | Sodium hydride, THF | Methyl 3-cyano-2-methoxypropanoate |

Activation of the Hydroxyl Group (e.g., Mesylation) for Further Transformation

To enhance its leaving group ability for nucleophilic substitution reactions, the hydroxyl group can be activated. A common method is the conversion to a sulfonate ester, such as a mesylate or tosylate.

Mesylation: The reaction of this compound with methanesulfonyl chloride (mesyl chloride) in the presence of a non-nucleophilic base like triethylamine at low temperatures would yield methyl 3-cyano-2-(methylsulfonyloxy)propanoate. The resulting mesylate is an excellent substrate for SN2 reactions with a variety of nucleophiles, allowing for the introduction of different functional groups at the C2 position.

| Reaction | Reagent | Base | Product |

| Mesylation | Methanesulfonyl chloride | Triethylamine | Methyl 3-cyano-2-(methylsulfonyloxy)propanoate |

Reactions Involving the Cyano Group

The cyano group is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic additions.

Hydrolysis to Carboxylic Acids or Amides

The nitrile functionality can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. ncert.nic.insavemyexams.comlibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of the corresponding carboxylic acid. libretexts.orglibretexts.orgstackexchange.comchemicalforums.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. stackexchange.comyoutube.comsealordhotels.comyoutube.com

Base-Catalyzed Hydrolysis: Alternatively, heating with an aqueous base like sodium hydroxide (B78521) results in the formation of the carboxylate salt and ammonia. libretexts.orglibretexts.orggoogle.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.orglibretexts.org Controlling the reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the intermediate amide. ncert.nic.in

| Hydrolysis Type | Reagents | Primary Product | Final Product (after workup) |

| Acidic | HCl (aq), Heat | Amide intermediate | Methyl 2-hydroxy-3-carboxypropanoate |

| Basic | NaOH (aq), Heat | Carboxylate salt | Methyl 2-hydroxy-3-carboxypropanoate |

Enzymatic hydrolysis of nitriles also presents a mild and selective alternative to chemical methods, often proceeding under neutral pH and at ambient temperatures, which can be advantageous for substrates with sensitive functional groups. google.com

Reductions to Amines

The cyano group can be reduced to a primary amine using strong reducing agents.

Lithium Aluminum Hydride (LiAlH4) Reduction: A common and effective method for the reduction of nitriles to primary amines is the use of lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemistrysteps.comlibretexts.orgucalgary.cadoubtnut.comyoutube.com However, LiAlH4 is a very strong reducing agent and will also reduce the ester group to a primary alcohol.

Chemoselective Reduction: To selectively reduce the nitrile in the presence of the ester, milder or more selective reducing agents and conditions are required. Catalytic hydrogenation using specific catalysts like Raney Nickel or Palladium on carbon (Pd/C) can often achieve this selectivity. researchgate.net For instance, catalytic transfer hydrogenation using Pd/C with a hydrogen source like formic acid and triethylamine has been shown to be effective for the selective reduction of nitriles in the presence of esters. researchgate.net

| Reducing Agent | Solvent | Product (Major) |

| LiAlH4 | Diethyl ether | 4-amino-3-hydroxybutane-1,2-diol |

| H2 / Raney Ni | Ethanol | Methyl 3-amino-2-hydroxypropanoate |

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents.

Reaction with Grignard Reagents: The addition of a Grignard reagent (RMgX) to the nitrile group forms an imine intermediate after the initial nucleophilic attack. libretexts.orgmasterorganicchemistry.compressbooks.pubyoutube.comlibretexts.org This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. masterorganicchemistry.com This reaction provides a valuable method for the synthesis of β-hydroxy ketones. It's important to note that the acidic proton of the hydroxyl group in this compound will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent would be required, or the hydroxyl group must be protected prior to the reaction.

| Grignard Reagent | Solvent | Intermediate | Final Product (after hydrolysis) |

| Methylmagnesium bromide | Diethyl ether | Imine | Methyl 4-oxo-2-hydroxypentanoate |

Reactions Involving the Ester Moiety

The ester group in this compound is susceptible to nucleophilic attack, primarily through transesterification and hydrolysis, leading to the modification or replacement of the methyl ester group.

Transesterification Processes

Transesterification is a key reaction for modifying the ester functionality, involving the exchange of the methoxy (B1213986) group with another alcohol. This process can be catalyzed by either acids or bases. While specific studies on the transesterification of this compound are not extensively documented, the general principles of ester chemistry suggest that it would readily undergo this transformation.

For instance, reaction with a higher boiling point alcohol, such as benzyl (B1604629) alcohol, in the presence of a suitable catalyst like p-toluenesulfonic acid, would be expected to yield the corresponding benzyl ester. The equilibrium of this reaction would typically be driven by the removal of methanol.

Table 1: Hypothetical Transesterification of this compound

| Reactant | Catalyst | Product |

| Benzyl Alcohol | Acid (e.g., H₂SO₄) | Benzyl 3-cyano-2-hydroxypropanoate |

| Ethanol | Base (e.g., NaOEt) | Ethyl 3-cyano-2-hydroxypropanoate |

| Isopropanol | Lipase | Isopropyl 3-cyano-2-hydroxypropanoate |

Note: This table is based on general principles of transesterification and does not represent experimentally verified data for this specific compound due to a lack of available literature.

Hydrolysis to Carboxylic Acids

The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-cyano-2-hydroxypropanoic acid, under either acidic or basic conditions. libretexts.org

Under acidic conditions, the reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric or sulfuric acid, and water. libretexts.org The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is typically achieved by treating the ester with an aqueous solution of a strong base, like sodium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification is required to protonate the carboxylate and yield the free carboxylic acid.

Table 2: Hydrolysis of the Ester Moiety of this compound

| Reaction Type | Reagents | Intermediate Product | Final Product (after workup) |

| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl) | - | 3-cyano-2-hydroxypropanoic acid |

| Base-Catalyzed | 1. NaOH, H₂O 2. H⁺ | Sodium 3-cyano-2-hydroxypropanoate | 3-cyano-2-hydroxypropanoic acid |

Multi-Functional Group Reactivity in Tandem or Cascade Processes

The presence of multiple functional groups in this compound offers the potential for tandem or cascade reactions, where multiple bond-forming events occur in a single operational step. Such processes are highly desirable in organic synthesis for their efficiency and atom economy.

While specific tandem or cascade reactions involving this compound are not well-documented, its structure suggests several possibilities. For example, the hydroxyl and nitrile groups could potentially participate in intramolecular cyclization reactions under appropriate conditions to form lactones or other heterocyclic systems. Furthermore, the activated methylene (B1212753) group adjacent to the nitrile could be involved in Michael additions, followed by subsequent cyclization, in the presence of suitable electrophiles and catalysts.

The exploration of such multi-component reactions with this substrate could lead to the development of novel synthetic routes to complex and valuable molecules. However, detailed research is required to establish the feasibility and specific conditions for these transformations.

Applications of Methyl 3 Cyano 2 Hydroxypropanoate As a Synthetic Building Block

Construction of Amino Acid Derivatives and Peptidomimetics

The structural framework of methyl 3-cyano-2-hydroxypropanoate serves as a valuable precursor for the synthesis of non-canonical amino acids and their subsequent incorporation into peptide-like structures, known as peptidomimetics. These novel molecules are designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability.

Synthesis of β-cyano-L-alanine and Related Analogs

β-Cyano-L-alanine is a naturally occurring non-proteinogenic amino acid that has been identified in various plant species. It is structurally related to asparagine and aspartic acid and is of interest due to its biological activities. While the synthesis of β-cyano-L-alanine often starts from L-serine, this compound represents a key structural motif that can be chemically elaborated to yield this and other related amino acid analogs.

A common synthetic strategy for producing β-cyano-L-alanine involves the conversion of the hydroxyl group of a serine derivative into a better leaving group, followed by nucleophilic substitution with a cyanide source. A plausible pathway starting from a precursor like this compound would involve the following key steps:

Activation of the Hydroxyl Group: The secondary alcohol in this compound can be converted into a sulfonate ester, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. This transformation converts the hydroxyl group into a good leaving group.

Amination: The activated intermediate can then undergo nucleophilic substitution with an amine source. Treatment with ammonia or a protected amine equivalent would introduce the required amino group at the C2 position.

Hydrolysis and Deprotection: Finally, hydrolysis of the methyl ester under basic or acidic conditions would yield the free carboxylic acid, and removal of any protecting groups on the amine would afford the final β-cyano-alanine product.

This synthetic approach highlights how the functional handles of this compound can be manipulated to construct complex amino acid structures.

| Step | Reagents and Conditions | Transformation |

| 1 | Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (Et3N), Dichloromethane (CH2Cl2) | Conversion of hydroxyl group to mesylate |

| 2 | Ammonia (NH3) or protected amine equivalent | Nucleophilic substitution to introduce amino group |

| 3 | Aqueous acid or base (e.g., HCl or NaOH) | Hydrolysis of methyl ester to carboxylic acid |

Incorporation into Peptide Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties. The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics. This compound can serve as a precursor to such unnatural amino acids, which can then be integrated into peptide chains.

Once converted to a protected β-cyano-alanine derivative, the resulting amino acid can be utilized in standard peptide synthesis protocols, such as Solid-Phase Peptide Synthesis (SPPS). In this process, the protected amino acid is sequentially coupled to a growing peptide chain anchored to a solid resin support. The unique cyano-containing side chain of the incorporated residue can influence the conformation of the peptide and its interaction with biological targets. Furthermore, the nitrile group itself is a versatile functional handle that can be chemically modified after the peptide has been synthesized, allowing for the introduction of labels, cross-linkers, or other functionalities.

Precursor in Heterocyclic Compound Synthesis

The combination of nitrile, hydroxyl, and ester functionalities in this compound makes it an excellent building block for the synthesis of a wide array of heterocyclic compounds, particularly those containing nitrogen.

Cyclization Reactions to Form Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and materials. The reactivity of this compound allows it to participate in various cyclization and cyclocondensation reactions.

For instance, reaction with binucleophiles can lead to the formation of different heterocyclic rings:

Reaction with Hydrazine: Condensation with hydrazine (H₂N-NH₂) could potentially lead to the formation of five- or six-membered heterocycles like pyrazolidinones or pyridazinones, depending on the reaction conditions and which functional groups participate in the cyclization.

Reaction with Amidines or Guanidine: Treatment with amidines or guanidine can be a route to pyrimidine derivatives, which are foundational structures in many biologically active molecules. The reaction would likely involve the condensation of the binucleophile with the ester and the activated carbon adjacent to the nitrile group.

These reactions leverage the electrophilic nature of the ester carbonyl and the activated α-carbon, along with the nucleophilic character of the hydroxyl group (or its derivative), to construct the heterocyclic core.

Annulation Strategies for Fused Ring Systems

Annulation refers to a reaction that forms a new ring onto an existing molecular framework, creating a fused ring system. The functional groups of this compound can be utilized to initiate or participate in reaction cascades that result in such structures.

One potential strategy involves a Michael addition followed by an intramolecular cyclization. The carbon atom positioned between the nitrile and the ester group is acidic and can be deprotonated by a base to form a stabilized carbanion. This nucleophile can then attack an α,β-unsaturated system (a Michael acceptor). If the Michael acceptor also contains a suitable electrophilic site, an intramolecular reaction can follow, closing a new ring and forming a fused bicyclic or polycyclic system. The specific nature of the resulting fused ring would depend on the structure of the reaction partner.

Utilization in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents designed to selectively degrade specific proteins within a cell. A PROTAC is a heterobifunctional molecule composed of three parts: a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical "linker" that connects the two.

The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing the formation of the key ternary complex between the target protein, the PROTAC, and the E3 ligase. A closely related compound, methyl 3-hydroxypropanoate, is known to be used as an alkyl/ether-based PROTAC linker.

This compound is an excellent candidate for constructing more sophisticated PROTAC linkers.

The hydroxyl and methyl ester groups provide two convenient points for covalent attachment to the warhead and the E3 ligase ligand.

The presence of the cyano group on the linker backbone offers an additional point for chemical modification. This can be used to fine-tune the linker's properties, such as its length, rigidity, and polarity, all of which are crucial for optimizing the PROTAC's degradation efficiency and selectivity. The nitrile can also serve as a "clickable" handle for late-stage functionalization.

| Component | Function | Potential Role of this compound |

| Warhead | Binds to the target protein of interest. | Can be attached to the linker derived from this compound. |

| Linker | Connects the warhead and the E3 ligase ligand. | Serves as the core building block for the linker. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Can be attached to the linker derived from this compound. |

Role in Chiral Synthesis of Complex Molecules

In principle, a molecule like this compound, which contains a chiral center at the carbon bearing the hydroxyl group, could serve as a starting material in chiral synthesis. The goal of such synthesis is to use a readily available, single-enantiomer compound (a "chiral pool" starting material) to build more complex, stereochemically defined molecules. This approach transfers the chirality of the starting material to the final product, avoiding the need for chiral separations or complex asymmetric reactions later in the sequence. However, specific, documented pathways originating from this compound for the synthesis of complex molecules are not readily found in the literature.

Bioactive scaffolds are core structures of molecules that exhibit activity in biological systems. The synthesis of these scaffolds in an enantiopure form is critical, as different enantiomers can have vastly different biological effects. A chiral building block like an enantiomerically pure form of this compound could theoretically be elaborated into such scaffolds. The hydroxyl and cyano groups could be transformed into various other functionalities to construct the target molecule.

Despite this potential, there are no specific research findings available that demonstrate the use of enantiopure this compound as an intermediate in the synthesis of known bioactive scaffolds. The scientific literature on chiral synthesis of bioactive compounds typically highlights more established precursors.

Chiral epoxides are highly valuable intermediates in organic synthesis due to their ability to undergo regioselective and stereoselective ring-opening reactions, allowing for the introduction of two new functional groups with defined stereochemistry. mdpi.com The transformation of a chiral precursor into a chiral epoxide is a common strategy in the synthesis of complex natural products and pharmaceuticals. mdpi.com

A potential, though not documented, transformation of this compound to a chiral epoxide might involve:

Activation of the hydroxyl group: Converting the -OH group into a better leaving group, such as a tosylate or mesylate.

Intramolecular cyclization: A base-mediated intramolecular SN2 reaction where a nucleophile displaces the leaving group to form the epoxide ring.

However, for this compound, this transformation is not straightforward and is not a reported application. The literature describes various other well-established methods for the asymmetric synthesis of epoxides, such as the Sharpless asymmetric epoxidation of allylic alcohols or the Jacobsen-Katsuki epoxidation of unfunctionalized olefins. researchgate.net Research on the synthesis of valuable chiral epoxides, such as methyl (S)-3-(oxiran-2-yl)propanoate, shows they are typically synthesized from different starting materials like L-glutamic acid or levoglucosenone. mdpi.com

No data tables with detailed research findings can be provided as no studies specifically outlining these applications of this compound were identified.

Mechanistic and Theoretical Investigations of 3 Cyano 2 Hydroxypropanoate Chemistry

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry serves as a powerful tool to elucidate reaction mechanisms, predict the stability of intermediates, and determine the energetic feasibility of various reaction pathways. For methyl 3-cyano-2-hydroxypropanoate, its formation is conceptually derived from the nucleophilic addition of a cyanide ion to the α-keto ester, methyl 2-oxo-3-cyanopropanoate. This reaction is a specific instance of the well-known cyanohydrin formation. libretexts.orglibretexts.orglibretexts.org

Plausible Reaction Pathway for the Formation of this compound:

The reaction proceeds via a nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of the ketone functional group in methyl 2-oxo-3-cyanopropanoate. This initial attack is typically the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide by a proton source, such as hydrogen cyanide or a mild acid, yields the final product, this compound. libretexts.orglibretexts.org

Computational models, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of this reaction. These calculations would likely reveal the transition state structure for the cyanide addition and provide the activation energy, offering a quantitative measure of the reaction's kinetic feasibility.

Table 1: Key Steps in the Proposed Formation of this compound

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of the cyanide ion on the carbonyl carbon. | A transition state where the C-C bond between the cyanide and the carbonyl carbon is partially formed. |

| 2 | Formation of a tetrahedral alkoxide intermediate. | A stable intermediate with a negative charge on the oxygen atom. |

| 3 | Protonation of the alkoxide intermediate. | A transition state involving the transfer of a proton to the alkoxide oxygen. |

| 4 | Formation of the final product, this compound. | The stable final product. |

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. For this compound, these analyses would focus on the distribution of electron density, the nature of the molecular orbitals, and the electrostatic potential.

Key Insights from Quantum Chemical Analysis:

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the sites most susceptible to nucleophilic and electrophilic attack, respectively. The LUMO is likely to be centered around the ester carbonyl group, while the HOMO would have significant contributions from the oxygen of the hydroxyl group and the nitrogen of the nitrile group.

Electrostatic Potential Mapping: This would visually represent the electron-rich and electron-deficient regions of the molecule. The oxygen atoms of the hydroxyl and ester groups, along with the nitrogen atom of the nitrile group, would exhibit negative electrostatic potential, indicating their nucleophilic character. Conversely, the carbon atoms of the carbonyl and nitrile groups would show positive electrostatic potential, highlighting their electrophilicity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding and hybridization within the molecule, as well as the extent of delocalization and hyperconjugative interactions.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO-LUMO Gap | A moderate energy gap is expected. | Determines the molecule's kinetic stability and its electronic excitation properties. |

| Dipole Moment | A significant dipole moment is predicted due to the polar functional groups. | Influences its solubility in polar solvents and its intermolecular interactions. |

| Atomic Charges | The carbonyl carbon and nitrile carbon will carry partial positive charges. The oxygen and nitrogen atoms will carry partial negative charges. | Dictates the sites for nucleophilic and electrophilic attack. |

Spectroscopic Elucidation of Reaction Products and Intermediates

Spectroscopic techniques are essential for the characterization of chemical compounds and for monitoring the progress of chemical reactions. The structure of this compound can be unequivocally confirmed through a combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data:

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups. A broad band in the region of 3500-3200 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. A sharp peak around 2250 cm⁻¹ would indicate the C≡N stretching of the nitrile group. A strong absorption around 1740 cm⁻¹ would be characteristic of the C=O stretching of the ester group. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their connectivity. One would expect to see signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the nitrile group, the methine proton attached to the hydroxyl-bearing carbon, and the hydroxyl proton itself.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule, including the carbonyl carbon of the ester, the nitrile carbon, and the carbon bearing the hydroxyl group. nih.gov

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound. The exact mass can be used to confirm the molecular formula C₅H₇NO₃. nih.gov Fragmentation patterns observed in the mass spectrum would provide further structural information.

Table 3: Predicted Spectroscopic Signatures for this compound

| Spectroscopic Technique | Predicted Key Signals |

| IR Spectroscopy (cm⁻¹) | ~3400 (O-H stretch, broad), ~2250 (C≡N stretch, sharp), ~1740 (C=O stretch, strong) |

| ¹H NMR (ppm) | Signal for -OCH₃, signals for -CH₂-CN, signal for -CH(OH)-, signal for -OH |

| ¹³C NMR (ppm) | Signal for C=O (ester), signal for C≡N, signal for C-OH, signal for -CH₂-, signal for -OCH₃ |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight (129.11 g/mol ). nih.gov |

By combining these theoretical and spectroscopic approaches, a detailed and robust understanding of the chemistry of this compound can be achieved, even in the absence of extensive dedicated research literature.

Future Research Trajectories in Methyl 3 Cyano 2 Hydroxypropanoate Chemistry

Development of Novel Catalytic and Stereoselective Transformations

The presence of a chiral center at the C2 position of methyl 3-cyano-2-hydroxypropanoate makes the development of stereoselective synthetic methods a primary research goal. Enantiomerically pure α-hydroxy-β-cyano esters are valuable precursors for a wide range of biologically active molecules.

Future research will likely focus on the application of both biocatalysis and asymmetric metal catalysis to achieve high enantioselectivity in the synthesis of this compound. Hydroxynitrile lyases (HNLs), which catalyze the addition of cyanide to carbonyl compounds, have shown great promise for the synthesis of chiral cyanohydrins. rsc.orgnih.gov These enzymes operate under mild, aqueous conditions, making them an attractive green alternative to traditional chemical catalysts. rsc.org Research in this area could involve screening for novel HNLs with high activity and selectivity towards the corresponding keto-ester precursor of this compound or engineering existing enzymes to enhance their performance. nih.gov

In parallel, the development of new chiral metal complexes as catalysts for the asymmetric cyanation of β-keto esters is a promising avenue. psu.eduacs.org For instance, chiral aluminum-salen complexes have been successfully used for the enantioselective cyanosilylation of aldehydes and ketones. psu.edu Future work could involve designing and synthesizing novel chiral ligands for metals like vanadium or aluminum to catalyze the formation of this compound with high enantiomeric excess. acs.org

Table 1: Examples of Catalytic Systems for Asymmetric Cyanohydrin Synthesis

| Catalyst Type | Example Catalyst | Substrate Type | Key Advantages |

| Biocatalyst | (R)- or (S)-Hydroxynitrile Lyase (HNL) | Aldehydes, Ketones | High enantioselectivity, mild reaction conditions, environmentally benign. rsc.org |

| Metal Complex | Chiral Al(salen) | Aldehydes, Ketones | High yields, good enantioselectivity for a range of substrates. psu.edu |

| Metal Complex | Chiral (salen)VO | Aromatic and Aliphatic Aldehydes | High enantioselectivity at low catalyst loading. acs.org |

The subsequent transformations of the nitrile and hydroxyl groups of this compound are also a fertile ground for research. Catalytic methods for the selective reduction of the nitrile to an amine or its hydrolysis to a carboxylic acid, while preserving the ester and hydroxyl functionalities, would greatly enhance its synthetic utility.

Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding synthetic strategies. Future research on this compound will likely prioritize the development of more sustainable and environmentally friendly synthetic methods.

One key area of focus will be the use of greener solvents. researchgate.netresearchgate.netrsc.orgwiley.com The exploration of water, ionic liquids, or bio-based solvents as reaction media for the synthesis of this compound could significantly reduce the environmental impact compared to traditional organic solvents. researchgate.netwiley.com Solvent-free reaction conditions, such as grinding, also represent a promising green alternative that can lead to higher yields and shorter reaction times. researchgate.net

Biocatalytic routes, as mentioned earlier, are inherently green. nih.gov The use of whole-cell biocatalysts or immobilized enzymes for the synthesis of β-hydroxy nitriles and esters is an active area of research that could be applied to this compound. acs.orgresearchgate.netrsc.org These methods often offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation.

Furthermore, the development of one-pot or tandem reactions to synthesize and further functionalize this compound without isolating intermediates would improve process efficiency and reduce waste. For example, a one-pot synthesis directly from a simpler precursor followed by a catalytic transformation of the nitrile or hydroxyl group would be a significant step forward.

Table 2: Green Chemistry Approaches in Nitrile and Ester Synthesis

| Green Chemistry Approach | Specific Method | Potential Application to this compound |

| Alternative Solvents | Use of water, ionic liquids, or deep eutectic solvents. researchgate.netwiley.com | Synthesis of the parent compound or its derivatives in environmentally benign media. |

| Solvent-Free Synthesis | Mechanical grinding of reactants with a catalyst. researchgate.net | A clean and efficient method for the formation of the C-C bond in the molecule. |

| Biocatalysis | Use of hydroxynitrile lyases or ketoreductases. rsc.orgrsc.org | Enantioselective synthesis of chiral this compound. |

| Process Intensification | One-pot or tandem catalytic reactions. rsc.org | Streamlining the synthesis and subsequent functionalization to reduce waste and improve efficiency. |

Integration into Advanced Materials Science and Supramolecular Chemistry

The bifunctional nature of this compound, possessing both a nitrile and a hydroxyl group, makes it an intriguing building block for materials science and supramolecular chemistry. khanacademy.org

The nitrile group can participate in various polymerization reactions, suggesting that this compound could be used as a functional monomer. wikipedia.orggoogle.com The resulting polymers would have pendant hydroxyl and ester groups, which could be further modified to tune the material's properties, such as hydrophilicity, cross-linking density, and biodegradability. These functional polymers could find applications in coatings, hydrogels, or biomedical materials.

In the realm of supramolecular chemistry, the nitrile and hydroxyl groups can act as hydrogen bond donors and acceptors, respectively. nih.govuiowa.edu This opens up possibilities for designing and constructing self-assembling systems, such as liquid crystals or organogels, where this compound or its derivatives act as the fundamental building blocks. The directionality and strength of these non-covalent interactions could be tailored by modifying the molecular structure, leading to materials with interesting optical or mechanical properties. The ability of nitrile groups to coordinate with metal ions also suggests potential applications in the design of coordination polymers and metal-organic frameworks (MOFs). typeset.io

Future research in this area will likely involve the synthesis of derivatives of this compound with tailored structures to promote specific self-assembly motifs or polymerization behaviors. The characterization of the resulting materials and the exploration of their functional properties will be crucial for unlocking their potential in advanced applications.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for Methyl 3-cyano-2-hydroxypropanoate, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with a β-ketoester precursor (e.g., methyl 3-oxopropanoate) and introduce a cyano group via nucleophilic substitution using cyanide sources (NaCN or KCN) under anhydrous conditions .

- Step 2 : Optimize hydroxylation at the C2 position using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to prevent over-oxidation .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar esters?

- Methodology :

- NMR Analysis :

- ¹H NMR : Look for a singlet (~3.7 ppm) for the methoxy group and a doublet of doublets (~4.2 ppm) for the hydroxyl-bearing C2 proton. The cyano group (C≡N) does not show direct proton signals but deshields adjacent carbons in ¹³C NMR (~115 ppm) .

- IR Spectroscopy : Identify O–H stretching (~3400 cm⁻¹), ester C=O (~1720 cm⁻¹), and C≡N (~2250 cm⁻¹) .

- Mass Spectrometry : Expect a molecular ion peak at m/z 159 (C₅H₇NO₃⁺) and fragments at m/z 85 (loss of –OCH₃) and 57 (cyano-propanoate backbone) .

Advanced Research Questions

Q. How does the steric and electronic interplay between the cyano and hydroxyl groups affect the compound’s reactivity in nucleophilic acyl substitution?

- Methodology :

- Computational Modeling : Use DFT (B3LYP/6-31G*) to map electron density around the ester carbonyl, highlighting polarization effects from the electron-withdrawing cyano group .

- Experimental Validation : Compare reaction rates with primary amines (e.g., benzylamine) in DMF. The cyano group reduces electrophilicity of the carbonyl, requiring elevated temperatures (80–100°C) for amidation .

Q. What strategies resolve contradictory data on the compound’s stability under acidic vs. basic hydrolysis?

- Methodology :

- pH-Dependent Stability Assays :

- Acidic Conditions (pH 2–3) : Hydrolyze the ester group preferentially, yielding 3-cyano-2-hydroxypropanoic acid (monitor via LC-MS) .

- Basic Conditions (pH 10–12) : Base-catalyzed elimination of the hydroxyl group may occur, forming a conjugated cyano-alkene byproduct. Use ¹H NMR to track β-elimination signals (~5.8–6.2 ppm vinyl protons) .

- Mitigation : Stabilize the compound in neutral buffers (e.g., PBS) at 4°C for long-term storage .

Q. How can enantioselective synthesis be achieved for the chiral C2 hydroxyl center?

- Methodology :

- Asymmetric Catalysis : Employ Sharpless epoxidation conditions with Ti(OiPr)₄ and a chiral tartrate ligand to induce enantiomeric excess (>90%) .

- Chiral HPLC Validation : Use a Chiralpak IA column (hexane/isopropanol 85:15) to separate enantiomers and quantify ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。